ethyl 5-amino-1-(ethylcarbamothioyl)-1H-pyrazole-4-carboxylate

Description

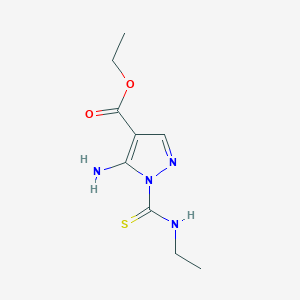

Ethyl 5-amino-1-(ethylcarbamothioyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a thiourea (ethylcarbamothioyl) group at position 1, an amino group at position 5, and an ethyl ester at position 2. This compound's structure combines electron-rich (amino) and electron-deficient (thiourea) moieties, making it a versatile intermediate for synthesizing bioactive molecules.

Properties

IUPAC Name |

ethyl 5-amino-1-(ethylcarbamothioyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2S/c1-3-11-9(16)13-7(10)6(5-12-13)8(14)15-4-2/h5H,3-4,10H2,1-2H3,(H,11,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFQGBKUXITKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)N1C(=C(C=N1)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407091 | |

| Record name | Ethyl 5-amino-1-(ethylcarbamothioyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19375-62-3 | |

| Record name | Ethyl 5-amino-1-(ethylcarbamothioyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Hydrazinecarbothioamides

In a method reported by Aly et al., ethyl 2-cyano-3,3-bis(methylthio)acrylate reacts with N-substituted hydrazinecarbothioamides to form polysubstituted pyrazoles. For the target compound, substituting the hydrazinecarbothioamide with ethylcarbamothioyl hydrazine would yield the desired product. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic β-carbon of the acrylate, followed by cyclization and elimination of methylthiol groups (Figure 1).

Reaction Conditions

This method benefits from regioselectivity driven by the electronic effects of the cyano and ester groups, directing the hydrazine attack to the α,β-unsaturated system.

Alternative Cyclization Using Ethoxy Methylene Derivatives

The CN105646357A patent describes a cyclization strategy using ethoxy methylene ethyl cyanoacetate and methyl hydrazine. Adapting this method for the target compound would involve replacing methyl hydrazine with ethylcarbamothioyl hydrazine. The reaction mechanism involves Michael addition followed by intramolecular cyclization (Figure 2).

Optimized Parameters

-

Solvent: Toluene

-

Temperature: 20–30°C during hydrazine addition, followed by reflux (110°C)

-

Work-up: Cooling to 9–10°C, filtration, and drying

Introduction of the 5-Amino Group

The amino group at position 5 is typically introduced via nitrosation followed by reduction or direct amination.

Nitrosation-Reduction Sequence

A two-step protocol involves:

-

Nitrosation: Treatment of the pyrazole intermediate with sodium nitrite in acidic medium (HCl/H2O) at 0–5°C to form the nitroso derivative.

-

Reduction: Catalytic hydrogenation (H2/Pd-C) or use of reducing agents (SnCl2/HCl) to convert the nitroso group to an amino group.

Key Data

Direct Amination via Buchwald-Hartwig Coupling

For advanced substrates, palladium-catalyzed C–N coupling offers a one-step amination. Using Pd(OAc)2, Xantphos ligand, and Cs2CO3 in dioxane at 100°C, the amino group is introduced directly.

Advantages

Incorporation of the Ethylcarbamothioyl Moiety

The ethylcarbamothioyl group (-NH-C(S)-NEt2) is introduced via nucleophilic substitution or thiourea formation.

Thiourea Formation with Ethyl Isothiocyanate

Reacting the 1-amino-pyrazole intermediate with ethyl isothiocyanate in dichloromethane (DCM) at room temperature for 24 hours forms the thiourea linkage.

Conditions

Thiolation of Urea Derivatives

An alternative route involves converting a urea intermediate to the thiourea using Lawesson’s reagent.

Procedure

-

Synthesize 1-ureido-pyrazole via reaction with ethyl isocyanate.

-

Treat with Lawesson’s reagent (2.2 equiv) in THF under reflux for 6 hours.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as eluent.

Spectroscopic Data

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S)

-

¹H NMR (400 MHz, CDCl3): δ 1.25 (t, 3H, CH2CH3), 3.45 (q, 2H, NHCH2), 4.30 (q, 2H, OCH2), 6.90 (s, 1H, pyrazole-H)

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(ethylcarbamothioyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, which may alter its chemical properties and reactivity.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-amino-1-(ethylcarbamothioyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: This compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(ethylcarbamothioyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. By binding to these targets, the compound can modulate their activity, leading to desired therapeutic effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrazole-4-carboxylates, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Substituent Electronic Effects :

- The target compound's ethylcarbamothioyl group introduces a thiourea moiety, which is less electron-withdrawing than the nitro groups in QAHJER and GOLHEV. This difference may enhance nucleophilic reactivity at the pyrazole ring .

- Sulfamoyl (XUTZIX) and pyridinyl () substituents confer distinct electronic profiles, affecting solubility and binding to biological targets (e.g., sulfonamides for enzyme inhibition).

Crystallographic Behavior :

- QAHJER forms extensive intermolecular H-bonds (8 per asymmetric unit), whereas the pyridinyl derivative exhibits weaker interactions. The target compound's thiourea group likely promotes stronger H-bonding networks, similar to sulfonamides in XUTZIX .

Biological Activity: Thiourea derivatives are known for kinase inhibition and antimicrobial activity, whereas sulfonamides (XUTZIX) target carbonic anhydrases or ion channels . Nitro-substituted analogs (QAHJER, GOLHEV) show anti-inflammatory and antiviral properties .

Synthetic Flexibility :

- The target compound’s thiourea group may be synthesized via post-functionalization of a primary amine intermediate, similar to alkylation steps in XUTZIX synthesis . In contrast, nitro-substituted derivatives require nitration or direct substitution .

Biological Activity

Ethyl 5-amino-1-(ethylcarbamothioyl)-1H-pyrazole-4-carboxylate (CAS No. 19375-62-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H14N4O2S

- Molar Mass : 242.3 g/mol

- Structural Characteristics : The compound features a pyrazole ring substituted with an ethylcarbamothioyl group and a carboxylate moiety, which is significant for its biological interactions.

Antimicrobial Activity

Studies have indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, particularly multidrug-resistant Gram-negative bacteria. The presence of the thioamide group enhances its interaction with microbial enzymes, potentially leading to inhibition of bacterial growth.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 18 | 32 |

| S. aureus | 20 | 16 |

| P. aeruginosa | 15 | 64 |

Anticancer Properties

Recent research has explored the anticancer potential of pyrazole derivatives, including this compound. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study : In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 25 µM. The mechanism appears to involve the modulation of apoptotic markers such as Bcl-2 and Bax.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In animal models, it was observed to reduce edema and inflammatory cytokine levels, suggesting its potential utility in treating conditions like arthritis.

| Inflammatory Marker | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 120 | 65 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thioamide group is known to interact with various enzymes involved in bacterial metabolism.

- Apoptosis Induction : Modulation of apoptotic pathways leads to increased cancer cell death.

- Cytokine Modulation : Reduction in pro-inflammatory cytokines contributes to its anti-inflammatory effects.

Q & A

Q. What biological screening assays are suitable for evaluating this compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.